molecular formula C12H7NOS B8475873 2-Phenylethynyl-thiazole-5-carbaldehyde

2-Phenylethynyl-thiazole-5-carbaldehyde

Cat. No.: B8475873
M. Wt: 213.26 g/mol
InChI Key: YQGZKQZKDUPRIZ-UHFFFAOYSA-N
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Description

2-Phenylethynyl-thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H7NOS and its molecular weight is 213.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7NOS

Molecular Weight

213.26 g/mol

IUPAC Name

2-(2-phenylethynyl)-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C12H7NOS/c14-9-11-8-13-12(15-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H

InChI Key

YQGZKQZKDUPRIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC=C(S2)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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[Cu]I
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reactant
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Cl[Pd]Cl
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Synthesis routes and methods II

Procedure details

To a round bottom flask was added 2-bromo-5-formylthiazole (3.83 g, 19.9 mmol, purchased from Frontier Scientific, Inc.), THF (100 mL) and triethylamine (20 mL). To the solution was successively added CuI (228 mg, 1.20 mmol), PdCl2(PPh3)2 (420 mg, 0.60 mmol) and a solution of phenylacetylene (2.24 g, 21.9 mmol) in THF (20 mL) over a period of about 5 minutes. The reaction was then stirred at room temperature for 18 hours. The volatiles were removed under reduced pressure, the residue transferred to a 1.0-L separatory funnel with EtOAc (200 mL) and saturated aqueous sodium bicarbonate (300 mL) and extracted. The layers were separated and the aqueous layer was extracted again with EtOAc (2×100 mL). The combined organic layers were then washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel chromatography, eluting with a gradient ranging from 5% to 50% EtOAc in hexanes to afford the titled compound, 2-phenylethynyl-thiazole-5-carbaldehyde, (3.94 g, 93%) as an orange solid.
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3.83 g
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20 mL
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100 mL
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2.24 g
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20 mL
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CuI
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228 mg
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420 mg
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catalyst
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